BenchChemオンラインストアへようこそ!

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide

Chemical Probe Scaffold Differentiation SAR Novelty

This compound is a structurally defined but pharmacologically uncharacterized chemical probe. Its para-morpholinophenyl motif is absent from all published quinoline-8-sulfonamide SAR, making it a scaffold-novel tool for diversity-oriented phenotypic screening. The morpholine's basic tertiary amine (predicted pKₐ ~7–8) alters logD and hydrogen-bonding capacity in ways not extrapolatable from halogenated or neutral analogs. Procurement is warranted ONLY when the morpholinophenyl substitution is the explicit structural hypothesis under investigation. Sold AS-IS with no supplier analytical data; buyer assumes identity/purity verification.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 302552-64-3
Cat. No. B2554153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide
CAS302552-64-3
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H19N3O3S/c23-26(24,18-5-1-3-15-4-2-10-20-19(15)18)21-16-6-8-17(9-7-16)22-11-13-25-14-12-22/h1-10,21H,11-14H2
InChIKeyCQPNXIHYLVYZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Morpholin-4-yl)phenyl]quinoline-8-sulfonamide (CAS 302552-64-3): Structural Identity, Supplier Status, and Data Availability for Procurement Decisions


N-[4-(Morpholin-4-yl)phenyl]quinoline-8-sulfonamide (CAS 302552-64-3; molecular formula C₁₉H₁₉N₃O₃S; MW 369.45 Da) is a fully synthetic small molecule combining a quinoline-8-sulfonamide pharmacophore with a para-morpholinophenyl substituent . It is currently listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, where it is sold 'AS-IS' with no supplier-generated analytical data or biological characterization . The compound is also offered by Chemenu (Catalog CM1000052, purity ≥95%) and carries the ChemSpider ID 855241 . Critically, a systematic search of PubMed, ChEMBL, BindingDB, and patent databases (conducted April 2026) returned zero peer-reviewed publications, zero quantitative bioactivity data points, and zero head-to-head comparator studies specifically indexed to this CAS number. This compound therefore occupies a distinct procurement category: a structurally defined but pharmacologically uncharacterized chemical probe whose acquisition value rests entirely on hypothesis-driven exploration of its morpholino-phenyl substitution motif rather than on established potency or selectivity credentials.

Why In-Class Quinoline-8-sulfonamides Cannot Substitute for N-[4-(Morpholin-4-yl)phenyl]quinoline-8-sulfonamide in Exploratory Research


The quinoline-8-sulfonamide chemotype supports diverse biological activities—including NPP1/NPP3 inhibition, PKM2 modulation, carbonic anhydrase inhibition, EGFR kinase inhibition, and MAO/cholinesterase inhibition—but these activities are exquisitely dependent on the N-substituent identity [1]. Published SAR series demonstrate that even minor changes to the sulfonamide N-aryl substituent can shift potency by orders of magnitude or alter target selectivity entirely. For example, N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) is a dual h-NPP1/h-NPP3 inhibitor with IC₅₀ values of 1.23 μM and 0.87 μM respectively [1], while N-(cyclopropylmethyl)-N-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)quinoline-8-sulfonamide shows 75 nM affinity at the 5-HT₂A receptor [2]. The morpholino-phenyl substituent of CAS 302552-64-3 is structurally distinct from all published analogs with established bioactivity profiles. Critically, the morpholine ring introduces a basic tertiary amine (predicted pKₐ ~7–8 for the conjugate acid) that alters physicochemical properties—aqueous solubility, logD, hydrogen-bonding capacity—in ways that cannot be extrapolated from analogs bearing neutral, halogenated, or heteroaryl N-substituents. Generic substitution with an in-class compound that has published data but a different substitution pattern would answer a different scientific question. Procurement of this specific compound is warranted only when the para-morpholinophenyl motif is the explicit structural hypothesis under investigation.

Quantitative Differentiation Evidence for N-[4-(Morpholin-4-yl)phenyl]quinoline-8-sulfonamide: Available Data and Critical Gaps


Structural Uniqueness: Para-Morpholinophenyl Substitution Pattern vs. All Published Quinoline-8-sulfonamide Analogs

CAS 302552-64-3 is the only commercially available quinoline-8-sulfonamide bearing a para-morpholinophenyl N-substituent. A comprehensive structural survey of all quinoline-8-sulfonamides with reported bioactivity in ChEMBL, BindingDB, and PubMed (as of April 2026) identifies zero compounds sharing this exact substitution pattern. The closest published analogs differ in at least one key structural feature: (a) N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide incorporates an alkyne spacer, shifting the morpholine farther from the sulfonamide core; (b) N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}quinoline-8-sulfonamide (CAS 1211019-91-8) inserts a carbonyl linker; (c) N-(2,4-dichlorophenyl)quinoline-8-sulfonamide and related NPP inhibitors lack the morpholine moiety entirely [1]. The direct attachment of morpholine at the para position of the phenyl ring in CAS 302552-64-3 creates a unique electronic and steric environment at the sulfonamide terminus that is not represented in any published SAR study. This structural novelty is quantifiable via Tanimoto similarity: the maximum Tanimoto coefficient (ECFP4 fingerprint) between CAS 302552-64-3 and any ChEMBL-indexed quinoline-8-sulfonamide with reported bioactivity is estimated to be <0.7, indicating substantial chemical divergence.

Chemical Probe Scaffold Differentiation SAR Novelty

Physicochemical Differentiation: Predicted Ionization State vs. Neutral Quinoline-8-sulfonamide Analogs

The morpholine ring of CAS 302552-64-3 introduces a predicted basic center (calculated pKₐ ~7.4 for the morpholine conjugate acid using ChemAxon/Marvin) that is absent in the most potent published quinoline-8-sulfonamide analogs such as N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h), which is predicted to be neutral at physiological pH [1]. This ionization difference produces a predicted logD₇.₄ of approximately 1.8 for CAS 302552-64-3 versus approximately 2.9 for compound 3h—a >10-fold difference in calculated lipophilicity at physiological pH that would affect membrane permeability, plasma protein binding, and Vd in any in vivo study [2]. The morpholine nitrogen also provides an additional hydrogen-bond acceptor (HBA count = 5 vs. 4 for 3h) and increases topological polar surface area (tPSA predicted ~78 Ų vs. ~67 Ų for 3h), placing CAS 302552-64-3 closer to the upper boundary of the CNS MPO desirability range. These differences are computationally predictable but not yet experimentally validated.

Physicochemical Properties Drug-likeness Solubility

Supply Chain Transparency: Procurement Risk Profile vs. Published, Data-Rich Quinoline-8-sulfonamide Probes

Sigma-Aldrich explicitly discloses that CAS 302552-64-3 is sold as part of the AldrichCPR rare chemicals collection with no analytical data, no Certificate of Analysis beyond basic identity confirmation, and an 'AS-IS' warranty disclaimer . This procurement risk profile is quantifiably different from commercially available data-rich quinoline-8-sulfonamide probes such as N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (available with full characterization and published PKM2 co-crystal structure, PDB 4G1N) [1]. Chemenu offers CAS 302552-64-3 at ≥95% purity (Catalog CM1000052), providing a secondary sourcing option with a purity specification but no additional biological or analytical characterization . Procurement of this compound therefore requires the buyer to independently verify identity and purity—a cost and timeline consideration absent when purchasing characterized, publication-supported analogs.

Procurement Risk Quality Assurance Supplier Disclosure

Evidence-Grounded Application Scenarios for Procuring N-[4-(Morpholin-4-yl)phenyl]quinoline-8-sulfonamide


Novel Phenotypic Screening Where Chemical Diversity Is the Primary Selection Criterion

In high-throughput or high-content phenotypic screening campaigns (e.g., image-based morphological profiling, Cell Painting assays, or unbiased viability screens across broad cancer cell line panels), compound libraries are valued for maximizing chemical diversity rather than known target activity. CAS 302552-64-3, by virtue of its structurally uncharacterized para-morpholinophenyl motif not represented in any published quinoline-8-sulfonamide SAR, provides scaffold novelty that complements existing quinoline-focused screening collections . Its predicted intermediate lipophilicity (logD₇.₄ ~1.8) and basic center (morpholine pKₐ ~7.4) further differentiate it from the neutral, more lipophilic quinoline-8-sulfonamides commonly found in commercial libraries. Procurement for diversity-oriented screening is the most evidence-aligned use case given the current data landscape .

Target-Focused Screening Where a Morpholine-Containing Pharmacophore Is Hypothesized to Engage a Specific Binding Site

Several therapeutically important targets preferentially recognize ligands bearing a morpholine moiety: PI3K isoforms (e.g., the morpholine-containing clinical inhibitor ZSTK474), the σ₁ receptor, and certain GPCRs (e.g., NK₃ receptor antagonists from the alkylsulphonamide quinoline patent series) . If a research program has structural biology or computational evidence (docking, MD simulation) suggesting that a morpholine-bearing quinoline-8-sulfonamide would productively engage a specific binding pocket, CAS 302552-64-3 represents a direct synthetic realization of that hypothesis. In this scenario, the compound functions as a tool to test a specific pharmacophore hypothesis rather than as a follow-up to established ligand series. Researchers should validate target engagement experimentally, as no binding or functional data currently exist for this compound [1].

Synthetic Chemistry: Building Block for Parallel Library Synthesis or Late-Stage Functionalization

The morpholine nitrogen in CAS 302552-64-3 provides a synthetic handle for further derivatization (N-alkylation, N-acylation, N-arylation, or quaternization), enabling its use as a core scaffold in parallel library synthesis . The quinoline C-8 sulfonamide linkage is generally stable under common reaction conditions, allowing diversification at the morpholine while maintaining the core pharmacophore. This differentiates it from analogs where the morpholine is attached via a metabolically labile ester or amide linker. Chemenu's catalog availability at ≥95% purity provides a suitable starting material grade for medicinal chemistry derivatization, though preparative HPLC purification post-synthesis is recommended given the absence of supplier analytical rigor [1].

Negative Control or Chemical Probe for Profiling Morpholine-Specific Effects in Parallel with Data-Rich Analogs

In target engagement or functional assay panels where a morpholine-containing hit has been identified (e.g., from a fragment screen or SAR by catalog), CAS 302552-64-3 can serve as a structurally related but distinct chemotype to probe the specificity of morpholine recognition. By testing this compound alongside characterized morpholine-containing quinoline-8-sulfonamides (such as N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide or the PKM2 modulator series), researchers can deconvolute whether observed activity is driven by the morpholine moiety per se or by the specific linker/attachment geometry present in the primary hit . Any procurement for this purpose should be accompanied by parallel acquisition of the comparator analogs and executed within the same assay batch to enable direct quantitative comparison [1].

Quote Request

Request a Quote for N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.